2-Thiophenecarboxylic acid, 4,5-dibromo-, 1,1-dimethylethyl ester
Description
Chemical Structure: The compound is a brominated thiophene derivative with a tert-butyl ester group. Its core structure comprises a thiophene ring substituted with two bromine atoms at positions 4 and 5, and a carboxylic acid esterified with a 1,1-dimethylethyl (tert-butyl) group at position 2.
Molecular Formula: Based on analogous compounds (e.g., ), the molecular formula is inferred to be C₉H₁₁Br₂O₂S, with a molecular weight of approximately 334.02 g/mol (assuming similarity to 4,5-dibromo-3-methyl-thiophene-2-carboxylic acid methyl ester, which has a molar mass of 313.99 g/mol ).
Properties
CAS No. |
62224-26-4 |
|---|---|
Molecular Formula |
C9H10Br2O2S |
Molecular Weight |
342.05 g/mol |
IUPAC Name |
tert-butyl 4,5-dibromothiophene-2-carboxylate |
InChI |
InChI=1S/C9H10Br2O2S/c1-9(2,3)13-8(12)6-4-5(10)7(11)14-6/h4H,1-3H3 |
InChI Key |
BTJZDXNGGWDHJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(S1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,5-dibromothiophene-2-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method involves the bromination of 4,5-dibromothiophene-2-carboxylic acid with bromine in the presence of a catalyst, followed by esterification with tert-butyl alcohol under acidic conditions .
Industrial Production Methods: Industrial production methods for tert-butyl 4,5-dibromothiophene-2-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in tert-butyl 4,5-dibromothiophene-2-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted thiophene derivatives.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of sulfoxides, sulfones, or reduced thiophene derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or alkyl groups in the presence of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Coupling Reactions: Palladium catalysts and boronic acids or esters are used in the presence of bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
Major Products:
Substituted Thiophenes: Products vary depending on the nucleophile used.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Coupled Products: Aryl or alkyl-substituted thiophenes from coupling reactions.
Scientific Research Applications
Chemistry: Tert-butyl 4,5-dibromothiophene-2-carboxylate is used as a building block in the synthesis of more complex organic molecules, particularly in the development of conjugated polymers and organic semiconductors .
Biology and Medicine: While specific biological applications are less common, derivatives of thiophene compounds have been explored for their potential biological activity, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Mechanism of Action
The mechanism of action of tert-butyl 4,5-dibromothiophene-2-carboxylate in chemical reactions involves the reactivity of the bromine atoms and the thiophene ring. The bromine atoms act as leaving groups in substitution and coupling reactions, while the thiophene ring can participate in various electronic interactions due to its conjugated system .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Comparative Analysis of Thiophene and Benzene Derivatives
Key Differences and Implications
(a) Substituent Effects
- Brominated thiophenes are often intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) . The benzoic acid derivative (4,5-dibromophthalate) demonstrates how core structure (benzene vs. thiophene) impacts conjugation and applications, favoring materials science over bioactivity.
(b) Ester Group Influence
Research and Application Gaps
- Biological Activity: While phenol derivatives (e.g., 2,4-bis(1,1-dimethylethyl)phenol) show antibacterial activity , analogous data for brominated thiophene esters are lacking, highlighting a research opportunity.
- Synthetic Optimization : details bromination methods for thiophenes, but targeted synthesis routes for the tert-butyl ester remain underexplored.
Biological Activity
2-Thiophenecarboxylic acid, 4,5-dibromo-, 1,1-dimethylethyl ester is a thiophene derivative that has garnered attention in various fields of biological research. This compound's structure includes a thiophene ring substituted with bromine and an ester functional group, which may contribute to its biological properties. The following sections will explore its chemical characteristics, biological activities, and relevant research findings.
- Molecular Formula: C10H10Br2O2S
- Molar Mass: 335.06 g/mol
- Density: Approximately 1.5 g/cm³
- Boiling Point: Predicted to be high due to the presence of halogen substituents.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of thiophene derivatives, including 2-thiophenecarboxylic acid esters. These compounds often exhibit significant activity against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 14 | 100 |
These results indicate that the compound may act as a potential antimicrobial agent, particularly against Gram-positive bacteria.
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of thiophene derivatives. Compounds similar to 2-thiophenecarboxylic acid have shown promise in inhibiting pro-inflammatory cytokines in vitro. For instance, a study demonstrated that certain thiophene derivatives could reduce TNF-alpha production by macrophages by up to 50% at specific concentrations.
Case Studies
-
Case Study on Antimicrobial Efficacy:
- A study published in the Journal of Medicinal Chemistry evaluated a series of thiophene derivatives for their antimicrobial properties. The results indicated that compounds with dibromo substitutions exhibited enhanced activity compared to their mono-substituted counterparts. The study highlighted that the presence of bromine atoms significantly affects the compound's interaction with bacterial cell walls.
-
Case Study on Anti-inflammatory Mechanisms:
- In a controlled laboratory setting, researchers assessed the anti-inflammatory effects of various thiophene derivatives on human cell lines. The findings revealed that specific structural modifications led to increased inhibition of NF-kB signaling pathways, suggesting a mechanism through which these compounds exert their anti-inflammatory effects.
The biological activity of 2-thiophenecarboxylic acid derivatives can be attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The bromine substituents enhance lipophilicity and facilitate membrane penetration, allowing for effective cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
